

Unveiling the Solid-State Architecture of 4-Bromophenyl Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromophenyl disulfide**

Cat. No.: **B1266539**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of **4-bromophenyl disulfide**, a molecule of interest in materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look into the compound's structural characteristics and the experimental methodologies used for its characterization.

Crystal Structure and Molecular Geometry

The three-dimensional arrangement of **4-bromophenyl disulfide** in the solid state has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Ccc2. The crystal structure is characterized by a specific arrangement of the molecules in the unit cell, defined by the parameters listed in Table 1.

Crystallographic Data

The fundamental crystallographic data for **4-bromophenyl disulfide** are summarized below. This information provides the basis for understanding the packing of the molecules in the crystal lattice.

Parameter	Value[1]
Crystal System	Orthorhombic
Space Group	Ccc2
a (Å)	7.7242
b (Å)	28.033
c (Å)	5.9565
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	1289.9
Z	4

Table 1: Crystallographic Data for **4-Bromophenyl Disulfide**.

Molecular Geometry

The molecular geometry of **4-bromophenyl disulfide** is defined by the spatial arrangement of its constituent atoms. Key bond lengths, bond angles, and torsion angles determine the molecule's conformation. While the precise, experimentally determined values from the primary literature were not publicly available, typical values for similar structures can be inferred. The C-S-S-C dihedral angle is a particularly important feature of disulfide-containing molecules, influencing their conformational flexibility and intermolecular interactions.

Experimental Protocols

The synthesis and crystallization of **4-bromophenyl disulfide** are crucial steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following sections outline a plausible experimental approach based on established chemical methods.

Synthesis of 4-Bromophenyl Disulfide

A common and effective method for the synthesis of symmetrical aryl disulfides is the oxidation of the corresponding thiophenol. In the case of **4-bromophenyl disulfide**, the synthesis would proceed via the oxidation of 4-bromothiophenol.

Materials:

- 4-bromothiophenol
- An oxidizing agent (e.g., hydrogen peroxide, iodine, or air)
- A suitable solvent (e.g., ethanol, methanol, or dichloromethane)
- A catalyst (optional, depending on the oxidant)

Procedure:

- Dissolve 4-bromothiophenol in a suitable solvent in a reaction flask.
- Slowly add the oxidizing agent to the solution with stirring at room temperature. The reaction is often exothermic and may require cooling.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, the product can be isolated by removing the solvent under reduced pressure.
- The crude product is then purified, typically by recrystallization, to yield pure **4-bromophenyl disulfide**.

Crystallization

The growth of single crystals of sufficient size and quality is paramount for X-ray diffraction studies. A slow recrystallization process is generally employed.

Procedure:

- Dissolve the purified **4-bromophenyl disulfide** in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

- Allow the solution to cool slowly to room temperature.
- For further crystal growth, the solution can be stored at a lower temperature (e.g., in a refrigerator) for an extended period.
- Once crystals have formed, they are isolated by filtration, washed with a small amount of cold solvent, and dried.

Visualizations

The following diagrams illustrate the molecular structure of **4-bromophenyl disulfide** and a generalized workflow for its synthesis and characterization.

Molecular structure of **4-Bromophenyl disulfide**.

[Click to download full resolution via product page](#)

Experimental workflow for **4-Bromophenyl disulfide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromothiophenol - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 4-Bromophenyl Disulfide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266539#crystal-structure-and-molecular-geometry-of-4-bromophenyl-disulfide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com